2-Chloro-5-fluoro-4-(methylthio)pyridine
Description
Structural Identification and Nomenclature
This compound represents a trisubstituted pyridine derivative characterized by its unique combination of halogen and sulfur-containing substituents. The compound possesses the molecular formula C₆H₅ClFNS with a molecular weight of 177.63 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1820741-49-8, facilitating its identification across scientific databases and literature.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 2-chloro-5-fluoro-4-methylsulfanylpyridine. This naming convention reflects the precise positioning of each substituent on the six-membered aromatic ring, with the nitrogen atom serving as the reference point for numbering. The methylthio group, also referred to as methylsulfanyl in modern nomenclature, occupies the 4-position, while halogen substituents chlorine and fluorine are positioned at the 2- and 5-positions respectively.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CSc1cc(Cl)ncc1F, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier key SRPJSZORWMCZPH-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. These standardized representations ensure consistent identification across different chemical information systems and facilitate automated processing of chemical data.
The compound exhibits distinctive structural features that distinguish it from simpler pyridine derivatives. The presence of three different substituent types creates a complex electronic environment within the aromatic system. The chlorine atom at position 2 introduces strong electron-withdrawing inductive effects, while the fluorine atom at position 5 contributes both inductive and resonance effects due to its high electronegativity and lone pair availability. The methylthio group at position 4 represents an electron-donating substituent through resonance effects, creating an interesting electronic dichotomy within the same molecular framework.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of pyridine chemistry and heterocyclic compound synthesis. Pyridine itself was first identified in 1849 by Scottish scientist Thomas Anderson, who isolated this nitrogen-containing heterocycle from the pyrolysis products of animal bones. Anderson's discovery marked the beginning of systematic investigation into nitrogen-containing aromatic compounds, establishing the foundation for what would become one of the most important classes of heterocyclic chemistry.
The early nomenclature reflected the discovery circumstances, with Anderson naming the compound pyridine after the Greek word "pyr" meaning fire, in reference to its flammable nature. The systematic understanding of pyridine's structure emerged decades later through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine could be viewed as benzene with one carbon-hydrogen unit replaced by nitrogen. This structural insight proved fundamental to subsequent developments in heterocyclic chemistry and provided the theoretical framework for understanding substitution patterns and reactivity.
The first synthetic approach to pyridine derivatives was achieved in 1876 when William Ramsay successfully combined acetylene and hydrogen cyanide in a heated iron tube furnace. This pioneering synthesis represented the first preparation of a heteroaromatic compound through designed chemical transformation rather than isolation from natural sources. The methodology established important precedents for subsequent synthetic strategies targeting functionalized pyridine derivatives.
A major advancement occurred in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. This method utilized a systematic approach involving β-keto acids, aldehydes, and ammonia derivatives to construct the pyridine ring with predetermined substitution patterns. The Hantzsch synthesis provided chemists with unprecedented control over substituent positioning and enabled access to diverse pyridine derivatives with specific functional group arrangements.
The industrial significance of pyridine chemistry accelerated in 1924 with Aleksei Chichibabin's invention of an efficient pyridine synthesis reaction. The Chichibabin method utilized inexpensive reagents and provided practical access to pyridine and its derivatives on manufacturing scales. This development transformed pyridine from a laboratory curiosity to an industrially relevant chemical feedstock, enabling the production of approximately 20,000 tons annually by 2016.
| Year | Scientist | Contribution | Impact |
|---|---|---|---|
| 1849 | Thomas Anderson | First isolation of pyridine | Established pyridine as distinct chemical entity |
| 1869-1871 | Wilhelm Körner, James Dewar | Structural elucidation | Provided theoretical framework for substitution patterns |
| 1876 | William Ramsay | First synthetic preparation | Demonstrated controlled heteroaromatic synthesis |
| 1881 | Arthur Rudolf Hantzsch | Hantzsch pyridine synthesis | Enabled systematic access to substituted pyridines |
| 1924 | Aleksei Chichibabin | Industrial synthesis method | Facilitated large-scale production |
The development of multiply substituted pyridine derivatives like this compound represents the culmination of these historical advances. Modern synthetic methodologies enable precise installation of multiple functional groups with controlled regioselectivity, building upon the foundational discoveries of the nineteenth and early twentieth centuries. The ability to incorporate diverse substituents such as halogens and sulfur-containing groups reflects the sophisticated understanding of heterocyclic reactivity that has emerged through systematic investigation over more than a century and a half.
Positional Isomerism and Electronic Effects in Pyridine Derivatives
The electronic properties of this compound arise from complex interactions between the pyridine nitrogen atom and the three distinct substituents positioned around the aromatic ring. Understanding these effects requires careful consideration of how substituent position influences electronic distribution and molecular behavior in pyridine systems. The nitrogen atom in pyridine functions as an electron-withdrawing group through both inductive and resonance mechanisms, creating positions of varying electron density around the ring.
Research into heterocyclic electronic effects has demonstrated that substituent positioning dramatically influences molecular properties. Studies utilizing carbon-13 nuclear magnetic resonance spectroscopy have revealed that five-membered heterocycles generally exhibit upfield chemical shifts relative to benzaldehyde, indicating their electron-donating character. In contrast, six-membered heterocycles like pyridine show downfield shifts at positions 2 and 4, while position 3 exhibits different behavior due to the absence of direct resonance interaction with the nitrogen atom.
The electron-withdrawing nature of the pyridine nitrogen creates distinct reactivity patterns at different ring positions. Positions 2 and 4 (ortho and para to nitrogen) experience the strongest electron withdrawal through resonance effects, while position 3 (meta to nitrogen) shows primarily inductive effects. This positional variation in electron density has profound implications for the behavior of substituents and their electronic contributions to the overall molecular system.
In this compound, the chlorine substituent at position 2 experiences the full electron-withdrawing influence of the adjacent nitrogen atom. Chlorine itself functions as an electron-withdrawing group through inductive effects while providing some electron donation through resonance. The positioning at the 2-position creates a synergistic electron-withdrawing environment that significantly depletes electron density at this location.
The fluorine atom at position 5 occupies a unique electronic environment. While fluorine is the most electronegative element and exerts strong inductive electron withdrawal, it also possesses lone pairs capable of resonance donation. The 5-position experiences moderate influence from the pyridine nitrogen, creating an intermediate electronic environment where both inductive and resonance effects contribute to the overall electronic distribution.
| Position | Substituent | Primary Electronic Effect | Interaction with Nitrogen |
|---|---|---|---|
| 2 | Chlorine | Electron-withdrawing (inductive) | Strong ortho influence |
| 4 | Methylthio | Electron-donating (resonance) | Strong para influence |
| 5 | Fluorine | Mixed (inductive withdrawal, resonance donation) | Moderate meta influence |
The methylthio group at position 4 presents a particularly interesting case study in electronic effects. Sulfur-containing substituents typically function as electron-donating groups through resonance effects, utilizing the sulfur atom's available d-orbitals for π-bonding interactions. However, the 4-position in pyridine experiences strong electron withdrawal from the nitrogen atom through resonance effects. This creates a competitive situation where the electron-donating methylthio group opposes the electron-withdrawing influence of the pyridine nitrogen.
Recent computational studies have revealed that electron-donating substituents significantly impact the geometry, electronic structure, and molecular topology of polyhalogenated pyridines. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates complex electronic redistributions that influence vibrational properties, intermolecular interactions, and chemical reactivity patterns.
Positional isomerism effects extend beyond simple electronic considerations to influence photophysical properties and molecular behavior. Research on pyridine derivatives has demonstrated that substituent positioning affects conjugation patterns, molecular planarity, and emission characteristics. The specific arrangement of substituents in this compound creates a unique electronic landscape where competing effects from different substituent types must be balanced to understand overall molecular behavior.
The complex interplay between substituent effects and nitrogen's influence creates distinct electronic environments at each position of the pyridine ring. These effects propagate throughout the molecular framework, influencing everything from chemical reactivity to physical properties. Understanding these positional electronic effects provides crucial insight into the behavior of complex heterocyclic systems and guides the rational design of new pyridine derivatives with desired properties.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPJSZORWMCZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2-Chloro-5-fluoropyridine Derivatives
One efficient approach involves the reaction of 2-chloro-5-fluoropyridine intermediates with methylthiol or methylthiophenol derivatives under basic conditions to introduce the methylthio group at the 4-position.
- Reaction Conditions: Stirring 2-chloro-5-fluoropyridine with 3-methylthiophenol and cesium carbonate in anhydrous DMF under argon atmosphere at room temperature for 24 hours.
- Workup: Extraction with ether, washing with sodium bicarbonate and brine, drying over MgSO4, and vacuum distillation to isolate the product.
- Yield and Purity: High yields reported with purification by chromatography and distillation techniques.
This method is adapted from analogous procedures used in pyrazine derivatives, demonstrating the synthetic utility of nucleophilic substitution on halogenated heterocycles to install methylthio groups.
Chlorination and Fluorination of Methylthio Pyridine Precursors
Another route involves:
- Starting from 3-methylpyridine or 2-chloro-5-methylpyridine.
- Chlorination using chlorine gas with initiators such as azobisisobutyronitrile in solvents like o-dichlorobenzene at 120–140 °C for 18–20 hours to form 2-chloro-5-trichloromethylpyridine intermediates.
- Subsequent fluorination using potassium fluoride under controlled conditions to replace trichloromethyl groups with trifluoromethyl or fluorine substituents.
Although this method is primarily documented for trifluoromethyl derivatives, the principles of selective halogenation and nucleophilic substitution can be extrapolated to synthesize fluoro and methylthio substituted pyridines.
One-Step Chlorination of Dihalo Piperidine Intermediates
A more advanced synthetic approach involves:
- Using 2-oxo-5-methyl-5,6-dichloropiperidine as a dihalo compound precursor.
- Treating this intermediate with chlorinating agents such as phosphorus oxychloride or phosgene in high boiling solvents (e.g., 1,2,4-trichlorobenzene) at 80–130 °C.
- This reaction proceeds via dehydrohalogenation and chlorination in a single step to yield 2-chloro-5-methylpyridine derivatives, which can be further functionalized.
While this method focuses on methyl substituents, it provides a scalable and efficient platform for preparing halogenated pyridine intermediates that can be modified to introduce methylthio and fluoro groups.
Summary Table of Preparation Methods
Research Findings and Analysis
Selectivity and Yield: The nucleophilic substitution method (Method 1) offers high selectivity for the methylthio group at the 4-position due to the activating effect of fluoro and chloro substituents at 5- and 2-positions, respectively. Yields are generally high with mild reaction conditions minimizing byproducts.
Scalability: The chlorination-fluorination approach (Method 2) is scalable but requires careful control of chlorine gas flow and reaction temperature to avoid over-chlorination or decomposition. The use of azobisisobutyronitrile as an initiator improves reaction efficiency.
Process Efficiency: The one-step chlorination of dihalo piperidine intermediates (Method 3) simplifies the synthesis of chloromethylpyridine intermediates, reducing reaction steps and purification requirements. This method is advantageous for industrial applications but may require further functionalization steps to introduce methylthio and fluoro groups.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(methylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the methylthio group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated pyridines and modified thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Agents
Research has shown that derivatives of 2-chloro-5-fluoro-4-(methylthio)pyridine exhibit antimicrobial properties. For instance, compounds synthesized from this pyridine derivative have been tested against various bacterial strains, demonstrating effectiveness comparable to existing antibiotics.
Anticancer Activity
Several studies have explored the potential of this compound derivatives as anticancer agents. A notable example is the synthesis of novel compounds that target specific cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Anticancer Compound Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their cytotoxicity against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for further development.
Agrochemical Applications
Herbicides and Insecticides
The compound serves as an important intermediate in the synthesis of herbicides and insecticides. Its derivatives have been shown to possess herbicidal activity against various weeds, making them valuable in agricultural practices.
Case Study: Herbicide Efficacy
A patent describes the use of this compound in formulating herbicides that selectively target invasive plant species without harming crops. Field trials demonstrated a significant reduction in weed biomass while maintaining crop yield, highlighting its efficacy as a selective herbicide.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Compounds Derived |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Fluorinated pyridine derivatives |
| Agrochemicals | Herbicides, insecticides | Selective herbicides targeting specific weeds |
| Synthetic Chemistry | Intermediates for complex organic synthesis | Various pyridine-based compounds |
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylthio group allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Chloro-5-fluoro-4-(methylthio)pyridine and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | References |
|---|---|---|---|---|---|
| This compound | C₆H₄ClFNS | 191.62* | Not reported | 2-Cl, 5-F, 4-SCH₃ | [7], [10] |
| 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine | C₂₂H₁₆ClN₃ | 466.5 | 268–287 | 2-Cl, amino, phenyl groups | [4] |
| 2-Fluoro-5-(methylthio)pyridine | C₆H₆FNS | 159.18 | Not reported | 2-F, 5-SCH₃ | [7] |
| 5-Chloro-2-fluoro-4-iodopyridine | C₅H₂ClFIN | 273.43 | Not reported | 5-Cl, 2-F, 4-I | [9] |
| 2-Chloro-5-fluoro-6-methylpyridine | C₆H₅ClFN | 159.56 | Not reported | 2-Cl, 5-F, 6-CH₃ | [10] |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | Not reported | 2-Cl, 5-CH₃ | [12] |
*Calculated molecular weight based on formula.
Key Observations:
- Molecular Weight and Complexity: The introduction of bulky substituents, such as phenyl groups (e.g., in ), increases molecular weight significantly (466–545 g/mol) compared to simpler pyridine derivatives (127–273 g/mol). The target compound (191.62 g/mol) falls in the mid-range, balancing lipophilicity and synthetic accessibility .
- Melting Points: Compounds with aromatic substituents (e.g., phenyl groups) exhibit higher melting points (268–287°C) due to enhanced π-π stacking and molecular symmetry, whereas simpler halogenated pyridines often have lower or unreported melting points, likely due to reduced intermolecular forces .
Electronic and Reactivity Profiles
- Halogen Effects: The 2-chloro and 5-fluoro substituents in the target compound enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, analogs like 2-Fluoro-5-(methylthio)pyridine () lack the chlorine atom, reducing reactivity at position 2 .
- Methylthio Group: The 4-SCH₃ group in the target compound donates electron density via resonance, activating the ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -CN in 2-Cyano-5-fluoropyridine, ), which deactivate the ring .
Biological Activity
2-Chloro-5-fluoro-4-(methylthio)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and applications in scientific research.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with chlorine, fluorine, and a methylthio group. These substituents are known to influence the compound's reactivity and biological activity, making it an interesting subject for further investigation.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit substantial antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
| Aspergillus fumigatus | 6.25 |
| Trichophyton mentagrophytes | 12.5 |
The data suggests that compounds with similar structures can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Studies have shown that compounds containing electron-withdrawing groups like chlorine and fluorine can enhance cytotoxic activity against various cancer cell lines. The following table presents findings from cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| Colon carcinoma HCT-116 | 10.0 |
| Hepatocellular carcinoma HepG2 | 15.0 |
| Human colorectal cancer HT-29 | 12.0 |
The presence of the methylthio group appears to further enhance the anticancer activity by promoting apoptosis through pathways involving Bcl-2 family proteins .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
| Compound | IC50 (µmol) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
The compound effectively suppresses COX-2 activity, indicating its potential as an anti-inflammatory agent comparable to established drugs .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The halogen atoms and the methylthio group enhance the compound's ability to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity .
Case Studies and Research Findings
Several studies have highlighted the promising pharmacological profile of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against multiple strains of bacteria and fungi, demonstrating significant inhibitory effects at low concentrations.
- Cytotoxicity Assay : Research involving human cancer cell lines revealed that this compound induces apoptosis at concentrations that are achievable in therapeutic settings, suggesting a viable pathway for drug development against cancer .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that derivatives of this compound significantly reduced inflammation markers compared to control groups, supporting its use as an anti-inflammatory agent .
Q & A
Q. What are the optimized synthetic routes for 2-chloro-5-fluoro-4-(methylthio)pyridine, and what key reaction conditions influence yield?
Methodological Answer: The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, 2-chloro-5-fluoro-4-methylsulfanyl-pyrimidine reacts with boronate esters in a mixture of 1,2-dimethoxyethane (DME) and water, using Na₂CO₃ as a base and Pd catalysts. Key parameters include:
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., chlorine at C2, methylthio at C4) via coupling patterns. For example, C4-SCH₃ appears as a singlet at δ ~2.5 ppm.
- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 193.0102) validates molecular formula (C₆H₄ClFNS).
- HPLC-PDA : Purity assessment using C18 columns (ACN/water mobile phase) detects impurities <0.5% .
Q. What are the primary applications of this compound in pharmaceutical research?
Methodological Answer: This compound serves as a versatile intermediate in:
- Antiviral Agents : Used in synthesizing pyridopyrimidine inhibitors (e.g., VX-787) targeting influenza polymerase .
- Agrochemicals : Functionalization at C4 (methylthio group) enhances lipophilicity for pesticide precursors .
- Biomedical Probes : Radiolabeling (e.g., ¹⁸F derivatives) enables PET imaging studies .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : N95 masks, nitrile gloves, and chemical goggles are mandatory due to respiratory and dermal irritation risks.
- Storage : Store at 0–6°C in airtight containers; WGK 3 classification indicates severe aquatic toxicity .
- Waste Disposal : Segregate halogenated waste and neutralize with 10% NaOH before incineration .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?
Methodological Answer: Regioselectivity at C2 (Cl) vs. C4 (SCH₃) is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor C2 substitution via SNAr mechanisms.
- Catalysts : CuI/1,10-phenanthroline promotes C4 thiol displacement in cross-couplings.
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack C2 due to reduced steric hindrance .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C, releasing HCl and SO₂ (TGA analysis recommended).
- pH Sensitivity : Stable in neutral conditions but hydrolyzes in acidic (pH <3) or basic (pH >10) media:
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to assess activation barriers for cross-coupling.
- Molecular Docking : Simulate interactions with viral polymerases (e.g., influenza PB2 subunit) to guide SAR studies.
- Hirshfeld Surface Analysis : Quantify halogen bonding potential of C2-Cl for crystal engineering .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization : Use flow chemistry to control exothermicity and reduce dimerization.
- Byproduct Identification : LC-MS monitors common impurities (e.g., bis-thioethers from overalkylation).
- Catalyst Recycling : Immobilized Pd nanoparticles reduce metal leaching and improve turnover number (TON) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
